Boc-Asp(OcHx)-OH

概要

説明

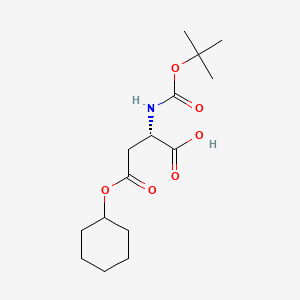

Boc-L-aspartic acid 4-cyclohexyl ester: is a derivative of aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified with cyclohexanol. This compound is commonly used in peptide synthesis as a protected amino acid derivative.

準備方法

Synthetic Routes and Reaction Conditions:

Protection of Aspartic Acid: The amino group of aspartic acid is protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine. This forms the tert-butyloxycarbonyl (Boc) protected aspartic acid.

Esterification: The carboxyl group of the Boc-protected aspartic acid is then esterified with cyclohexanol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: The industrial production of Boc-L-aspartic acid 4-cyclohexyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Deprotection: The Boc group can be removed by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF), yielding the free amino group.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the free carboxyl group.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrogen fluoride (HF)

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed:

Deprotection: Aspartic acid with a free amino group

Hydrolysis: Aspartic acid with a free carboxyl group

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C15H25NO6

- Molecular Weight : Approximately 315.37 g/mol

- Structure : The Boc group protects the amino group, while the cyclohexyl ester protects the carboxylic acid group, allowing for controlled reactions during peptide synthesis.

Key Applications

-

Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS) : Boc-Asp(OcHx)-OH is particularly valuable in SPPS due to its ability to minimize side reactions such as aspartimide formation, which can occur in sequences containing aspartic acid. This property makes it suitable for sensitive peptide sequences like Asp-Gly and Asp-Ser .

- Controlled Deprotection : The Boc and cyclohexyl groups can be removed under specific conditions, allowing for the precise assembly of complex peptides.

-

Chiral Ligand in Asymmetric Catalysis

- The D-configuration of aspartic acid provides a chiral environment that influences reaction pathways, favoring the formation of specific enantiomers. This application is crucial in synthesizing enantiomerically pure compounds for pharmaceuticals and agrochemicals.

-

Biological Studies

- Peptides synthesized with this compound have shown enhanced stability in biological environments, making them suitable for therapeutic applications. Research indicates that these peptides can retain their functionality over extended periods.

-

Material Science

- The compound's unique properties allow it to be incorporated into materials designed for drug delivery systems. Its ability to form stable peptides can enhance the efficacy of drug delivery vehicles by improving solubility and bioavailability.

Case Study 1: Enhanced Stability in Peptide Therapeutics

A study explored the stability of peptides synthesized using this compound compared to traditional methods. Results showed that peptides exhibited significantly reduced degradation rates in physiological conditions, highlighting the potential for developing more effective therapeutic agents.

Case Study 2: Chiral Ligands in Catalysis

Research demonstrated that this compound could be utilized as a chiral ligand in various asymmetric catalytic reactions. The compound's chiral environment was shown to effectively increase the selectivity for desired products in synthetic pathways, proving advantageous in pharmaceutical synthesis.

Comparative Data Table

| Property/Feature | This compound | Other Aspartic Acid Derivatives |

|---|---|---|

| Protecting Group | Tert-butyloxycarbonyl (Boc) | Benzyl (OBzl), Trityl (Trt) |

| Ester Group | Cyclohexyl | Methyl, Ethyl |

| Side Reaction Minimization | High | Moderate |

| Application in SPPS | Preferred | Less preferred |

| Chiral Environment | Yes | Varies |

作用機序

The mechanism of action of Boc-L-aspartic acid 4-cyclohexyl ester primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide assembly. Upon completion of the synthesis, the Boc group is removed to yield the free amino group, allowing the peptide to fold and function properly.

類似化合物との比較

- Boc-L-aspartic acid 4-methyl ester

- Boc-L-aspartic acid 4-ethyl ester

- Boc-L-aspartic acid 4-isopropyl ester

Comparison:

- Boc-L-aspartic acid 4-cyclohexyl ester is unique due to the presence of the cyclohexyl group, which provides steric hindrance and affects the hydrophobicity of the compound. This can influence the folding and stability of the synthesized peptides.

- Boc-L-aspartic acid 4-methyl ester and Boc-L-aspartic acid 4-ethyl ester have smaller alkyl groups, resulting in less steric hindrance and different hydrophobic properties.

- Boc-L-aspartic acid 4-isopropyl ester has a branched alkyl group, which provides moderate steric hindrance and hydrophobicity compared to the cyclohexyl group.

生物活性

Boc-Asp(OcHx)-OH, or N-alpha-(tert-butyloxycarbonyl)-L-aspartic acid beta-cyclohexyl ester, is a protected amino acid derivative widely utilized in peptide synthesis. This compound plays a crucial role in the development of peptide-based drugs and in various chemical biology applications. Understanding its biological activity is essential for researchers looking to leverage its properties in drug design and protein interaction studies.

Chemical Structure and Properties

This compound has the molecular formula and features two protective groups: the Boc (tert-butyloxycarbonyl) group on the amino group and the OcHx (cyclohexyl ester) group on the carboxylic acid side chain. These groups are critical for maintaining the stability of the amino acid during peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.37 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 664.4 °C |

Role in Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS) , where it facilitates the controlled assembly of peptides by protecting reactive functional groups. The Boc group prevents premature reactions involving the amino group, while the OcHx group protects against undesired cyclization reactions during synthesis. This allows for higher yields and purities of the final peptide products.

Comparison with Other Aspartic Acid Derivatives

This compound is compared to other aspartic acid derivatives, showcasing its unique advantages:

| Compound Name | Protective Groups | Unique Features |

|---|---|---|

| Boc-Asp(OBzl)-OH | Benzyloxycarbonyl | More susceptible to side reactions like cyclization |

| Boc-Glu(OcHx)-OH | Cyclohexyl ester | Similar protective strategy for glutamic acid |

| Fmoc-Asp(OMpe)-OH | Methylpentyl ester | Reduces aspartimide formation more effectively |

Protein-Protein Interactions

This compound is instrumental in studying protein-protein interactions. By incorporating this amino acid into peptide sequences, researchers can investigate binding affinities and catalytic activities of target proteins. The stability provided by the protective groups allows for detailed studies without interference from side reactions.

Therapeutic Potential

The compound's role in synthesizing peptide-based drugs highlights its therapeutic potential. By enabling the formation of complex peptides with specific biological activities, this compound could contribute to developing novel treatments for various diseases.

Case Studies and Research Findings

- Peptide Stability Studies : Research indicates that peptides synthesized using this compound exhibit enhanced stability compared to those synthesized with less stable derivatives. This stability is crucial for therapeutic applications where prolonged activity is desired.

- Enzyme Activity Investigations : Studies have utilized this compound to create peptides that inhibit specific enzymes, demonstrating its utility in drug design targeting enzymatic pathways involved in diseases such as cancer.

- Binding Affinity Assessments : Experimental data show that peptides containing this compound have favorable binding characteristics when interacting with receptor proteins, suggesting its importance in developing receptor-targeted therapies.

特性

IUPAC Name |

(2S)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPQIWFEEKQBBN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Boc-Asp(OcHex)-OH in the synthesis of tuna galanin?

A1: Boc-Asp(OcHex)-OH serves as a protected form of aspartic acid (Asp) during solid-phase peptide synthesis []. The "Boc" group acts as a temporary protecting group for the amino terminus, preventing unwanted reactions. The "OcHex" group protects the side chain carboxyl group of aspartic acid, ensuring that only the desired peptide bond formation occurs during synthesis. These protecting groups are removed later to yield the final tuna galanin peptide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。